[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone
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Overview
Description
[5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone is a N-acylpiperidine.
Scientific Research Applications
Structural Studies and Synthesis
Molecular Structure Analysis
The compound [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone and related structures have been studied for their molecular structure and synthesis. For instance, a study on isomorphous structures including methyl- and chloro-substituted analogues demonstrated the importance of disorder in the description of such structures, which is relevant for understanding the molecular geometry of similar compounds (Swamy et al., 2013).
Synthesis of Derivatives
Various derivatives of this compound, particularly focusing on difluorophenyl and piperidinyl methanone oxime, have been synthesized, shedding light on the compound's versatility in creating new chemical entities with potential biological activities (Mallesha & Mohana, 2014).
Biological and Pharmacological Activities
Antimicrobial Activity
Synthesized derivatives of similar structures have been evaluated for their in vitro antibacterial and antifungal activities, suggesting the potential of this compound in contributing to the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Soil Metabolism and Environmental Impact
Related compounds like isoxaflutole have been studied for their metabolism in soil, particularly in agricultural contexts like corn fields. This research is relevant for understanding the environmental impact and degradation pathways of chemically similar compounds (Rouchaud et al., 2002).
Molecular Interaction Studies
- Receptor Binding Analysis: Compounds with structural similarities have been analyzed for their interaction with receptors, such as cannabinoid receptors, providing insights into the potential pharmacodynamics and molecular interactions of this compound (Shim et al., 2002).
Anticancer and Antidepressant Potential
Synthesis of Anticancer Agents
Some derivatives have been synthesized and studied for their anticancer activities, hinting at the possible exploration of this compound in cancer research (Katariya et al., 2021).
Evaluation as Antipsychotic Agents
Derivatives with structural similarities have shown potential as novel antipsychotic agents, suggesting the relevance of exploring the neurological applications of the compound (Wise et al., 1986).
Properties
Molecular Formula |
C19H22F2N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(3-propoxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H22F2N2O4/c1-2-8-25-14-4-3-7-23(11-14)19(24)18-10-15(27-22-18)12-26-13-5-6-16(20)17(21)9-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3 |
InChI Key |
VIVKJJABCCIWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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